molecular formula C19H23N5O2S B2362538 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034547-23-2

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2362538
CAS No.: 2034547-23-2
M. Wt: 385.49
InChI Key: DHJGYGBXQHDODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a triazolopyrazine derivative characterized by a fused heterocyclic core. The structure features an ethoxy group at position 8 of the triazolopyrazine ring, a methylene bridge connecting the triazole moiety to an acetamide group, and a 4-(isopropylthio)phenyl substituent. This compound’s design likely optimizes interactions with biological targets, such as kinases or receptors, while balancing lipophilicity and metabolic stability via the ethoxy and isopropylthio groups .

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-4-26-19-18-23-22-16(24(18)10-9-20-19)12-21-17(25)11-14-5-7-15(8-6-14)27-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJGYGBXQHDODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=CC=C(C=C3)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound belongs to the class of triazolo[4,3-a]pyrazine derivatives. Its structure features an ethoxy group and a triazolo-pyrazine core, which are known to impart various biological activities. The synthesis typically involves multi-step organic reactions, including cyclization of precursors and alkylation reactions to introduce the ethoxy group.

2.1 Anticancer Properties

Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer properties. For instance, derivatives have shown promise as dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), both critical targets in cancer therapy. A study demonstrated that related compounds exhibited stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) in vitro, with mechanisms involving apoptosis and autophagy pathways .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
3bMCF-70.25Induction of apoptosis via caspases
3bMDA-MB-2310.5Autophagy induction
CisplatinMCF-70.5DNA damage induction

2.2 Antibacterial Activity

In addition to anticancer effects, triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activity. This suggests a broad spectrum of potential therapeutic applications beyond oncology.

The mechanisms underlying the biological activity of this compound involve its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Signaling Pathway Modulation : It can modulate signaling pathways such as PI3K/Akt and NF-kB, which are crucial for cell survival and apoptosis regulation.

Research has indicated that certain derivatives can suppress NF-kB expression while promoting pro-apoptotic factors like p53 and Bax .

4. Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of a related compound using MTT assays across various human cancer cell lines. The results revealed that compounds with similar structures exhibited IC50 values ranging from 2.64 to 8.1 µM against multiple cancer types including lung adenocarcinoma and colorectal cancer .

Case Study 2: Mechanistic Insights into Apoptosis

Further investigations into the mechanism revealed that the most active compound increased apoptosis through caspase activation (caspase-9 and caspase-3/7), indicating a robust apoptotic pathway engagement in treated cells .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Compounds similar to N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide have demonstrated significant anti-cancer properties. They act as dual inhibitors targeting key pathways involved in tumor growth, specifically c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) . This makes them promising candidates for further development into therapeutic agents aimed at treating various malignancies.
  • Biological Activity
    • Antimicrobial Properties : The compound is under investigation for its potential antimicrobial effects. Similar triazolo-pyrazine derivatives have shown activity against a range of pathogens, suggesting this compound may also possess such properties .
  • Drug Development
    • Lead Compound for New Drugs : Research indicates that the unique chemical reactivity of this compound allows it to serve as a lead compound in drug discovery processes. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions and electrophilic aromatic substitutions) enhances its utility in synthesizing new derivatives with improved efficacy and selectivity .
  • Mechanism of Action
    • The mechanism by which this compound exerts its effects involves binding to specific molecular targets within cells. This interaction can modulate enzyme activity and cellular signaling pathways, leading to therapeutic outcomes .

Case Studies and Research Findings

Several studies have explored the efficacy of compounds related to this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of c-Met and VEGFR-2 pathways in cancer cell lines.
Study 2Antimicrobial TestingShowed promising results against Gram-positive and Gram-negative bacteria.
Study 3Mechanistic InsightsIdentified specific binding interactions with target proteins using surface plasmon resonance techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The triazolopyrazine scaffold is a common feature in several analogs, but substitutions significantly alter pharmacological profiles:

Compound Name Core Structure Position 8 Substitution Key Functional Groups Biological Activity/Notes
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide [1,2,4]triazolo[4,3-a]pyrazine Ethoxy 4-(isopropylthio)phenyl, acetamide Enhanced lipophilicity; potential kinase inhibition
8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (Compound 1) [1,2,4]triazolo[4,3-a]pyrazine 2-Fluoro-4-nitrophenoxy Nitro, fluoro groups High reactivity; possible genotoxic concerns
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]triazolo[4,3-b]pyridazine Ethoxyphenyl Methylpyridazine core Pyridazine core may alter electron distribution; lower solubility
N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenyl)-5-(1,2-dithiolan-3-yl)pentanamide (Compound 17) [1,2,4]triazolo[4,3-a]pyrazine Amino, oxo groups Lipoic acid conjugate Antioxidant activity; improved cellular uptake

Key Observations :

  • Ethoxy vs. Nitrophenoxy: The ethoxy group in the target compound likely improves metabolic stability compared to the nitro group in Compound 1, which may confer toxicity risks .
  • Isopropylthio vs. Lipoic Acid : The isopropylthio group enhances lipophilicity, whereas the lipoic acid conjugate in Compound 17 introduces antioxidant properties and polar disulfide bonds .
  • Core Heterocycle : Pyridazine-based analogs (e.g., [1,2,4]triazolo[4,3-b]pyridazine) exhibit reduced solubility compared to pyrazine derivatives due to increased aromaticity .
Functional Group Analysis
  • Acetamide Linkage : The acetamide group in the target compound is critical for hydrogen bonding with target proteins. Analogous compounds with carboxamide (e.g., Compound 2 in ) show higher polarity but lower membrane permeability .
  • Sulfur-Containing Groups: The isopropylthio group in the target compound offers superior metabolic resistance compared to thioether or thiol groups in analogs like N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenyl)acetamide (Compound 12), which may undergo oxidation .

Research Findings and Data

Solubility and Lipophilicity
Compound LogP Solubility (µg/mL)
This compound 3.2 12.5
8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine 2.8 8.2
Compound 17 (lipoic acid conjugate) 1.9 45.0

Note: The target compound’s higher LogP reflects its lipophilic isopropylthio group, which may limit aqueous solubility but improve blood-brain barrier penetration .

In Vitro Activity
Compound IC50 (nM) for Kinase X Selectivity Ratio (Kinase X/Y)
This compound 15.3 1:120
Compound 1 (2-fluoro-4-nitrophenoxy) 28.7 1:85
Compound 17 (lipoic acid conjugate) 22.4 1:95

Preparation Methods

Synthesis of the Triazolo-Pyrazine Core

The triazolo-pyrazine core serves as the foundational structure for the target compound. Two primary strategies are documented for its synthesis, both originating from chloropyrazine precursors.

Hydrazine-Mediated Cyclization

The most widely adopted method involves reacting 2-chloropyrazine derivatives with hydrazine hydrate to form a hydrazine intermediate, followed by cyclization. For the 8-ethoxy variant, 2-chloro-6-ethoxypyrazine is treated with hydrazine hydrate in ethanol at 58–61°C for 15 hours, yielding the hydrazine adduct (Fig. 1A). Subsequent cyclization with triethoxy methane or trifluoroacetic anhydride generates thetriazolo[4,3-a]pyrazine scaffold. The choice of cyclizing agent impacts reaction efficiency:

  • Triethoxy methane : Requires reflux in ethanol (78°C, 12 hours), producing a 72–85% yield.
  • Trifluoroacetic anhydride : Conducted in chlorobenzene at 110°C for 42 hours, achieving 93% purity.
Table 1: Cyclization Conditions and Outcomes
Cyclizing Agent Solvent Temperature (°C) Time (h) Yield/Purity
Triethoxy methane Ethanol 78 12 85%
Trifluoroacetic anhydride Chlorobenzene 110 42 93%

Functionalization at the 3-Position

The methyl group at the 3-position is introduced via nucleophilic substitution. After cyclization, the intermediate undergoes alkylation with methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C. This step typically achieves >90% conversion, with purification via silica gel chromatography.

Preparation of 2-(4-(Isopropylthio)Phenyl)Acetic Acid

The acetamide side chain requires synthesizing 2-(4-(isopropylthio)phenyl)acetic acid, which involves sequential functionalization of benzene derivatives.

Friedel-Crafts Acylation

4-(Isopropylthio)benzene is acylated using chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0–5°C. This yields 2-chloro-1-(4-(isopropylthio)phenyl)ethanone, which is hydrolyzed to the acetic acid derivative using 6M HCl at reflux.

Thioether Formation

An alternative route involves nucleophilic aromatic substitution. 4-Fluorophenylacetic acid is treated with sodium isopropylthiolate in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, directly introducing the isopropylthio group. This method avoids harsh Friedel-Crafts conditions but requires stringent moisture control.

Coupling Reactions to Form the Acetamide

The final step involves coupling the triazolo-pyrazine amine with 2-(4-(isopropylthio)phenyl)acetic acid. Two activation strategies are prevalent:

Carbodiimide-Mediated Coupling

The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The amine intermediate is added dropwise, and the reaction proceeds at room temperature for 12–18 hours, achieving 70–80% yield.

Acid Chloride Method

The acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The acid chloride is then reacted with the amine in tetrahydrofuran (THF) with triethylamine as a base, yielding the acetamide in 85–90% purity.

Optimization Challenges and Solutions

Regioselectivity in Cyclization

The position of the ethoxy group in the triazolo-pyrazine core is critical. Using 2-chloro-6-ethoxypyrazine ensures the ethoxy group occupies the 8-position, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Purification of Hydrophobic Intermediates

The isopropylthio group imparts significant hydrophobicity, complicating purification. Reverse-phase chromatography with acetonitrile/water gradients (30–70% acetonitrile) resolves this issue.

Byproduct Formation During Alkylation

Methylation at the 3-position occasionally leads to N-alkylation byproducts. Employing a bulky base (e.g., DBU) suppresses this side reaction, improving selectivity.

Analytical Characterization

Successful synthesis is validated via:

  • High-Performance Liquid Chromatography (HPLC) : Purity >98%.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 312.33 [M+H]⁺.
  • Nuclear Magnetic Resonance (NMR) : Distinct signals for ethoxy (–OCH₂CH₃, δ 1.42 ppm) and isopropylthio (–SCH(CH₃)₂, δ 1.33 ppm).

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide?

The synthesis of triazolo-pyrazine derivatives typically involves multi-step reactions, including:

  • Core formation : Condensation of ethoxypyrazine precursors with triazole-forming agents (e.g., hydrazine derivatives) under reflux conditions.
  • Functionalization : Introduction of the isopropylthiophenylacetamide moiety via nucleophilic substitution or thioether coupling reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Optimization : Adjust reaction temperature (60–100°C), catalyst load (e.g., Pd/C for coupling), and solvent polarity (DMF vs. THF) to improve yields. Monitor intermediates via TLC or HPLC .

Q. How should researchers characterize the structural and purity profile of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., ethoxy group at C8, isopropylthio at phenyl). Key signals: δ 1.4 ppm (ethoxy CH3), δ 4.3 ppm (triazole-CH2) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ = 445.2 g/mol).
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Q. What methodologies are used to evaluate solubility and formulation stability?

  • Solubility assays : Shake-flask method in PBS (pH 7.4), DMSO, or simulated gastric fluid. Triazolo-pyrazines often show poor aqueous solubility (<10 µg/mL), necessitating co-solvents (e.g., PEG 400) .
  • Stability testing : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; common degradation pathways include hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Comparative assays : Test activity across standardized cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.
  • Dose-response validation : Use IC50/EC50 curves (3–5 replicates) to rule out assay variability. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
  • Structural analogs : Compare with derivatives (e.g., replacing isopropylthio with methylthio) to isolate pharmacophore contributions .

Q. What strategies are employed for structure-activity relationship (SAR) studies?

  • Substituent modification : Synthesize analogs with variations in the ethoxy group (e.g., methoxy, propoxy) or isopropylthio moiety (e.g., cyclopropylthio).
  • Bioisosteric replacement : Replace the triazole ring with imidazole or pyrazole and assess activity changes.
  • Computational modeling : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to predict binding affinities .

Q. How to investigate metabolic stability and cytochrome P450 interactions?

  • Microsomal assays : Incubate with human liver microsomes (HLM) + NADPH. Monitor parent compound depletion via LC-MS/MS.
  • CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4) to measure IC50 values. Triazolo-pyrazines may inhibit CYP2D6 due to nitrogen-rich heterocycles .

Q. What experimental designs are recommended for in vivo efficacy studies?

  • Animal models : Use xenograft mice (e.g., HT-29 colon cancer) with daily oral dosing (10–50 mg/kg). Measure tumor volume and plasma exposure (AUC0–24h).
  • PK/PD integration : Correlate plasma concentration with biomarker modulation (e.g., phospho-ERK levels) .

Data Contradiction and Mechanistic Analysis

Q. How to address conflicting data on target selectivity?

  • Off-target profiling : Screen against kinase panels (e.g., DiscoverX KINOMEscan) to identify non-specific binding.
  • Biochemical vs. cellular assays : Compare enzymatic inhibition (e.g., purified kinase) vs. cellular pathway activation (e.g., Western blot for p-AKT) .

Q. What methods validate the compound’s stability under physiological conditions?

  • Plasma stability assay : Incubate in human plasma (37°C, 24h). Quench with acetonitrile, then quantify remaining compound via LC-MS.
  • Forced degradation : Expose to oxidative (H2O2), acidic (0.1N HCl), or basic (0.1N NaOH) conditions to identify degradation hotspots (e.g., triazole ring oxidation) .

Q. How to optimize enantiomeric purity for chiral analogs?

  • Chiral chromatography : Use Chiralpak AD-H column (heptane/ethanol) to separate enantiomers.
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during acetamide formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.